molecular formula C17H22NO4P B14594083 Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester CAS No. 61146-38-1

Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester

Cat. No.: B14594083
CAS No.: 61146-38-1
M. Wt: 335.3 g/mol
InChI Key: QJWKOELJWNQOOX-UHFFFAOYSA-N
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Description

Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester is an organophosphorus compound It is characterized by the presence of a phosphonic acid group bonded to a [(2-hydroxyphenyl)(phenylamino)methyl] moiety, with two ethyl ester groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester typically involves the reaction of phosphonic acid derivatives with [(2-hydroxyphenyl)(phenylamino)methyl] compounds under specific conditions. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the phosphonic acid moiety.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized phosphonates.

Scientific Research Applications

Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester has several scientific research applications:

Mechanism of Action

The mechanism by which phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with metal ions and other molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester is unique due to the combination of the [(2-hydroxyphenyl)(phenylamino)methyl] moiety with the phosphonic acid group

Properties

CAS No.

61146-38-1

Molecular Formula

C17H22NO4P

Molecular Weight

335.3 g/mol

IUPAC Name

2-[anilino(diethoxyphosphoryl)methyl]phenol

InChI

InChI=1S/C17H22NO4P/c1-3-21-23(20,22-4-2)17(15-12-8-9-13-16(15)19)18-14-10-6-5-7-11-14/h5-13,17-19H,3-4H2,1-2H3

InChI Key

QJWKOELJWNQOOX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1O)NC2=CC=CC=C2)OCC

Origin of Product

United States

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